2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde
Description
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 2-position and a 2-oxopyrrolidin-1-yl (pyrrolidone) moiety at the 4-position of the aromatic ring. The addition of a chlorine atom in the target compound would increase its molecular weight to approximately 223.66 g/mol (calculated). This compound is likely utilized in pharmaceutical intermediate synthesis or organic chemistry research, given the focus of suppliers like Hairui Chemical on custom synthesis and active pharmaceutical ingredients (APIs) .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10ClNO2/c12-10-6-9(4-3-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2 |
InChI Key |
YKXYZBFNQLTIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-oxopyrrolidine. One common method includes the use of chloroacetamide and γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the desired product . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Knoevenagel Condensation
This aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malonates or cyanoacetates) to form α,β-unsaturated carbonyl derivatives. A representative procedure involves:
Reagents :
-
Dimethyl malonate
-
Pyridine (base)
-
TiCl<sub>4</sub> (Lewis acid catalyst)
Conditions :
-
Solvent: CH<sub>2</sub>Cl<sub>2</sub>
-
Temperature: 0°C to room temperature
-
Reaction time: 8 hours
| Product | Yield | Key Observations | Source |
|---|---|---|---|
| Benzylidene malonate | 79% | Requires TiCl<sub>4</sub> for activation |
This reaction is critical for synthesizing indene and benzofulvene derivatives through subsequent cyclization .
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the aldehyde and pyrrolidinone groups activates the chloro substituent for nucleophilic substitution.
Common Nucleophiles :
-
Amines (e.g., piperazine, morpholine)
-
Alkoxides (e.g., sodium methoxide)
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperazine | 4-(Piperazin-1-yl)benzaldehyde | DMF, 80°C, 12h | 65% | |
| Sodium methoxide | 4-Methoxybenzaldehyde derivative | MeOH, reflux, 6h | 58% |
Aldehyde Oxidation
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:
Oxidizing Agents :
-
KMnO<sub>4</sub> (acidic or neutral conditions)
-
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
| Oxidant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> | 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzoic acid | H<sub>2</sub>O/acetone, 60°C | 82% |
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol:
Reducing Agents :
-
NaBH<sub>4</sub> (with CeCl<sub>3</sub>·7H<sub>2</sub>O)
-
LiAlH<sub>4</sub>
| Reductant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub>/CeCl<sub>3</sub> | 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol | THF, 0°C to RT, 2h | 89% |
Cross-Coupling Reactions
The chloro substituent enables participation in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling :
-
Boronic acid partners: aryl or heteroaryl boronic acids
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>
-
Base: K<sub>2</sub>CO<sub>3</sub>
| Boronic Acid | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Biphenyl derivative | DME/H<sub>2</sub>O, 80°C, 24h | 73% |
Cyclization Reactions
The aldehyde and pyrrolidinone groups facilitate intramolecular cyclization to form heterocycles:
Example :
-
Reaction with hydroxylamine forms isoxazoline derivatives.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NH<sub>2</sub>OH·HCl | Isoxazoline-pyrrolidinone hybrid | EtOH, reflux, 4h | 68% |
Key Reaction Trends
-
Electronic Effects : The chloro and pyrrolidinone groups enhance electrophilicity at the aldehyde and para positions.
-
Steric Considerations : The ortho-chloro substituent slightly hinders nucleophilic attack at the aldehyde.
-
Catalytic Requirements : Lewis acids (e.g., TiCl<sub>4</sub>) are essential for activating the aldehyde in condensations .
This compound’s multifunctional reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials.
Scientific Research Applications
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related chemicals:
Pyrrolidone vs. Amine/Acetamide Groups
- In contrast, 2-Chloro-4-(dimethylamino)benzaldehyde () contains a dimethylamino group, which is less polar and may reduce solubility in aqueous systems compared to the pyrrolidone analog .
Environmental and Stability Considerations
- Acetochlor and Atrazine () are herbicides with documented environmental risks, including groundwater contamination and surface water runoff due to their high mobility and persistence . The target compound, with its benzaldehyde-pyrrolidone structure, is less likely to be used in agricultural settings, reducing its environmental footprint.
- 2-Chloro-N,N-dimethylacetamide requires refrigeration (0–6°C) for stability, suggesting higher reactivity or sensitivity compared to the target compound, which is likely stable at ambient conditions .
Thermal and Physical Properties
- The dimethylamino analog (CAS 1424-66-4) has a defined melting point (83–84°C), indicating a crystalline solid at room temperature . The pyrrolidone-containing target compound may exhibit different phase behavior due to its larger, more complex structure.
Research and Industrial Relevance
- Pharmaceutical Potential: The pyrrolidone moiety is prevalent in neuroactive and anticancer agents (e.g., racetams), suggesting the target compound could serve as a precursor in such syntheses .
- Agrochemical Contrasts: Unlike Acetochlor and Atrazine, the target compound lacks the alkyl side chains and triazine rings critical for herbicidal activity, redirecting its utility to non-agricultural sectors .
Biological Activity
2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. The information is derived from a variety of research studies and reviews.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has shown that compounds containing the oxopyrrolidine moiety exhibit promising antimicrobial properties. For instance, derivatives of pyrrolidinones have been noted for their antibacterial and antifungal activities. A study highlighted that certain 5-oxopyrrolidine derivatives demonstrated strong bactericidal effects against various bacterial strains, suggesting potential applications in treating infections .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| 5-Oxopyrrolidine Derivative | Antibacterial | High against Gram-positive bacteria |
| 5-Oxopyrrolidine Derivative | Antifungal | Effective against Candida species |
Antioxidant Properties
The antioxidant activity of this compound has been investigated, revealing its potential to scavenge free radicals. A study indicated that compounds with the oxopyrrolidine structure exhibited significant reducing power, which is crucial for preventing oxidative stress-related diseases .
| Test Method | Results |
|---|---|
| Reducing Power Assay | High antioxidant effect observed |
| DPPH Scavenging Assay | IC50 value indicating potency |
Anti-inflammatory Effects
Compounds similar to this compound have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves blocking pathways associated with inflammation, making these compounds candidates for treating inflammatory diseases .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells. The presence of the oxopyrrolidine moiety has been linked to interactions with cellular pathways that regulate cell growth and survival .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a derivative of 2-chloro substituted benzaldehydes showed significant inhibition against both bacterial and fungal pathogens.
- Oxidative Stress Reduction : Research indicated that pyrrolidine derivatives could effectively reduce oxidative stress markers in vitro, suggesting therapeutic potential in oxidative stress-related conditions.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain derivatives induced cell cycle arrest and apoptosis, indicating their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
- Answer : A common approach involves nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluorobenzaldehyde with pyrrolidin-2-one derivatives. For example, heating with potassium carbonate in DMF at 150°C for 20 hours under inert conditions (similar to ). Optimization may involve adjusting stoichiometry (1.2–1.5 equiv of pyrrolidin-2-one), solvent polarity (DMF vs. DMAc), or microwave-assisted synthesis to reduce reaction time (as in ). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Yield improvements (e.g., from 70% to 93%) are achievable by controlled cooling and selective extraction ().
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Answer :
- 1H NMR : Key peaks include δ ~10.0 ppm (aldehyde proton, singlet), δ 7.3–7.6 ppm (aromatic protons with coupling patterns indicating substitution positions), and δ 1.9–3.3 ppm (pyrrolidinone ring protons) ().
- Elemental Analysis : Verify %N (theoretical ~7.5–8.0%) to confirm incorporation of the pyrrolidinone moiety ().
- GC-MS/MS : Detect molecular ion [M+H]+ at m/z ~235 and fragmentation patterns (e.g., loss of CO from the pyrrolidinone ring) ().
Q. How should researchers handle solubility and stability challenges during storage?
- Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C under inert gas (Ar/N2) in amber vials ( ). For solubility testing, use DMSO or DMF for stock solutions (10–50 mM). Aqueous solubility is limited (<1 mg/mL); add co-solvents (e.g., 10% ethanol) for biological assays (methodology extrapolated from ).
Advanced Research Questions
Q. How does the electronic nature of the 2-chloro and 2-oxopyrrolidin-1-yl substituents influence reactivity in downstream reactions?
- Answer : The electron-withdrawing chloro group at position 2 directs electrophilic substitution to the para position (C4), while the 2-oxopyrrolidin-1-yl group (electron-donating via resonance) enhances aldehyde electrophilicity. This dual effect facilitates condensation reactions (e.g., with thiocarbohydrazides to form Schiff bases, as in ). For example, in microwave-assisted reactions, the aldehyde reacts with thiocarbohydrazide in n-butanol (0.25 M) at 100°C for 1 hour, yielding bis-benzylidene derivatives ( ).
Q. What strategies address contradictory data between spectroscopic and chromatographic purity assessments?
- Answer : Discrepancies often arise from:
- Residual solvents : Use high-vacuum drying (0.1 mmHg, 24 hours) and confirm via 1H NMR (absence of solvent peaks) ().
- Degradation products : Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed aldehyde or oxidized byproducts (methodology from ).
- TLC vs. NMR : If TLC indicates purity but NMR shows impurities, use preparative TLC to isolate minor components for LC-MS identification ().
Q. How can regioselectivity be controlled during functionalization of the benzaldehyde core?
- Answer : The chloro group at position 2 and pyrrolidinone at position 4 create distinct electronic environments. For Friedel-Crafts alkylation, position 5 (meta to Cl) is more reactive. To modify position 6, employ directed ortho-metalation (e.g., using LDA at −78°C) followed by quenching with electrophiles (). Computational modeling (DFT) of Fukui indices can predict reactive sites ().
Q. What are the implications of steric and electronic effects on crystallization attempts?
- Answer : The pyrrolidinone ring introduces steric hindrance, complicating crystal lattice formation. Use slow evaporation from ethanol/water (9:1) at 4°C. For single-crystal X-ray diffraction, co-crystallize with triphenylphosphine oxide to stabilize lattice interactions (as in ). If crystals fail to form, characterize amorphous phases via PXRD and DSC ().
Methodological Notes
- Safety : Follow for first-aid measures (e.g., skin contact: wash with soap/water; inhalation: move to fresh air).
- Contradictory Evidence : While reports 93% yield under thermal conditions, microwave methods () may reduce time but require optimization to match yields.
- Advanced Applications : The compound serves as a precursor for antitumor agents (via Mannich reactions) or antimicrobial scaffolds (via hydrazone linkages) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
